molecular formula C17H16BrClN2O3 B2757107 Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate CAS No. 1375247-97-4

Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate

Cat. No.: B2757107
CAS No.: 1375247-97-4
M. Wt: 411.68
InChI Key: XMRHARZFJKVRRW-UHFFFAOYSA-N
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Description

Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, an amide linkage, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include oxides or ketones.

    Reduction: Products include amines or alcohols.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and halogen atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5-bromo-2-chloropyridin-3-yl)amino]-3-(4-methylphenyl)propanoate
  • Methyl 3-[(5-bromo-2-fluoropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate
  • Methyl 3-[(5-chloro-2-fluoropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate

Uniqueness

Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate is unique due to the specific combination of substituents on the pyridine ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms can enhance its reactivity and potential interactions with biological targets compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

methyl 3-[(5-bromo-2-chloropyridine-3-carbonyl)amino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-10-3-5-11(6-4-10)14(8-15(22)24-2)21-17(23)13-7-12(18)9-20-16(13)19/h3-7,9,14H,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRHARZFJKVRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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